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Compound of Interest

7-Amino-2-methylpyrazolo[1,5-
Compound Name:
ajpyrimidine-6-carboxylic acid

Cat. No.: B1270436

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal
chemistry, forming the core of numerous compounds with significant therapeutic potential,
including roles as kinase inhibitors for anticancer therapies.[1][2] Understanding the three-
dimensional structure of these molecules is paramount for structure-based drug design and
optimizing their pharmacological profiles. This technical guide provides an in-depth overview of
the crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. While a detailed crystal
structure for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly
available, this document outlines the methodologies and presents a representative analysis
based on published data for closely related analogs, offering insights into the expected
structural characteristics.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that has garnered
significant interest due to its structural similarity to purines.[3] This structural mimicry allows
these compounds to interact with a wide range of biological targets. Derivatives of this scaffold
have been investigated for their antitumor, anti-inflammatory, antiviral, and antitubercular
activities.[3][4] The precise spatial arrangement of substituents on this rigid core, which can be
elucidated through single-crystal X-ray diffraction, is crucial for its biological activity. Several
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studies have confirmed the structures of various pyrazolo[1,5-a]pyrimidine derivatives using
this technique.[1][4]

Experimental Protocols: From Synthesis to
Structure Determination

The determination of a crystal structure is a multi-step process, beginning with the synthesis
and crystallization of the compound of interest, followed by X-ray diffraction data collection and
structure refinement.

Synthesis and Crystallization

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives often involves the
cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophilic
partner.[1] Microwave-assisted synthesis has been shown to be an effective method for
achieving high regioselectivity in these reactions.[1]

Representative Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction
are typically grown by slow evaporation of a saturated solution.

o Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of
solvents (e.g., ethanol, methanol, dimethylformamide, or acetonitrile) to the point of
saturation.

» Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the
solvent at a constant temperature.

o Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates and
the solution becomes supersaturated, crystals will form. Well-formed, single crystals are then
carefully selected and mounted for X-ray analysis.

The logical workflow for determining a crystal structure is outlined in the diagram below.
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Caption: Experimental workflow for crystal structure determination.
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X-ray Diffraction Data Collection and Structure
Refinement

A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray
beam. The resulting diffraction pattern is collected and processed to determine the unit cell
dimensions and the intensities of the reflections.

General Procedure:

o Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream
of cold nitrogen gas (typically around 100 K) to minimize thermal motion. Data are collected
using a CCD or CMOS detector.

o Data Reduction: The raw diffraction images are processed to integrate the reflection
intensities and apply corrections for factors such as Lorentz and polarization effects.

e Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial electron density map.

» Structure Refinement: The initial model is refined by least-squares methods against the
experimental data to improve the atomic coordinates, and thermal parameters. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of a Representative
Pyrazolo[1,5-a]pyrimidine

While the specific crystallographic data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-
carboxylic acid is unavailable, the analysis of a related compound, such as a 7-substituted-2-
methylpyrazolo[1,5-a]pyrimidine, reveals key structural features. The diagram below illustrates
the core structure and numbering scheme.

Caption: Molecular structure of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic
acid.

Crystallographic Data
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The following table presents representative crystallographic data for a pyrazolo[1,5-
a]pyrimidine derivative, based on published studies of analogs.[3] These values define the size
and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Parameter Representative Value
Crystal System Monoclinic or Orthorhombic
Space Group P2i1/c or P212121

a (A) 8.0-12.0

b (A) 10.0 - 15.0

c (A 12.0 - 20.0

a(°) 90

B () 95 - 105

y () 90

Volume (A3) 1500 - 2500

Z (molecules/unit cell) 4o0r8

Molecular Geometry and Intermolecular Interactions

The pyrazolo[1,5-a]pyrimidine core is typically planar. The geometry of the molecule is defined
by key bond lengths and angles. In the crystal lattice, molecules are held together by a network
of intermolecular interactions, such as hydrogen bonds and Tt-1t stacking.

For 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, the amino group and the
carboxylic acid group are expected to be key players in forming hydrogen bonds. The amino
group can act as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl group of the
carboxylic acid can act as both donors and acceptors. These interactions are critical in dictating
the crystal packing and influencing the physicochemical properties of the solid state, such as
solubility and stability.

The planar aromatic rings can also participate in 1t-1t stacking interactions, further stabilizing
the crystal structure.[3]
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Expected Value ] Expected
Bond/Angle Interaction Type .
Range (A or °) Participants
) Hydrogen Bond (D- N-H---O, N-H--:N, O-
C-N (ring) 1.32-1.40 A
H---A) H---N, O-H---O
Pyrazole ring <
C=0 ~1.23 A -1t Stacking Pyrimidine ring of
adjacent molecules
C-O ~1.32 A
C-C (ring) 1.38-1.45A
N-C-N (angle) 115-125°
C-C-C (angle) 118-122°

Relevance in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors. Kinases
are crucial components of signaling pathways that regulate cell growth, proliferation, and
survival. Dysregulation of these pathways is a hallmark of cancer.
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Caption: Inhibition of a generic kinase signaling pathway.

By understanding the precise three-dimensional structure of these inhibitors, medicinal
chemists can design molecules that fit optimally into the ATP-binding pocket of a target kinase.
This structure-based design approach can lead to enhanced potency, improved selectivity, and
better overall drug properties. The detailed structural information obtained from crystallographic
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analysis is, therefore, an indispensable tool in the development of next-generation therapeutics
based on the pyrazolo[1,5-a]pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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